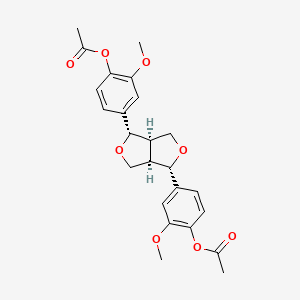

(+)-Pinoresinol diacetate

Overview

Description

Synthesis Analysis

The synthesis of (+)-Pinoresinol diacetate involves complex chemical processes. A notable study by Ricklefs et al. (2016) describes a three-step biocatalytic cascade for producing enantiomerically pure (+)-pinoresinol from eugenol, highlighting the efficiency of biocatalysis in synthesizing complex natural compounds like (+)-pinoresinol diacetate (Ricklefs, Girhard, & Urlacher, 2016).

Molecular Structure Analysis

The molecular structure of (+)-Pinoresinol diacetate has been determined through crystallographic studies. Langer, Lundquist, and Stomberg (2002) reported on the crystal structure of (+)-Pinoresinol diacetate, revealing insights into its molecular conformation and interactions within the crystal lattice (Langer, Lundquist, & Stomberg, 2002).

Chemical Reactions and Properties

Pinoresinol diacetate undergoes various chemical reactions due to its active functional groups. Shettigar et al. (2020) explored the oxidative catabolism of (+)-Pinoresinol and detailed the enzymatic reactions involved, which could also apply to its diacetate derivative, shedding light on its chemical behavior and potential metabolic pathways (Shettigar et al., 2020).

Physical Properties Analysis

The physical properties of (+)-Pinoresinol diacetate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. Research by Stomberg, Langer, and Lundquist (2004) on a different polymorph of (+)-Pinoresinol diacetate provides valuable data on its physical characteristics and how they might vary with different crystal forms (Stomberg, Langer, & Lundquist, 2004).

Chemical Properties Analysis

The chemical properties of (+)-Pinoresinol diacetate, including reactivity, stability, and interactions with other molecules, are essential for understanding its applications and behavior in biological systems. The work of Elder (2014) on the bond dissociation enthalpies of a pinoresinol lignin model compound can provide insights into the chemical stability and reactivity of (+)-Pinoresinol diacetate (Elder, 2014).

Scientific Research Applications

-

Scientific Field: Material Science

- Application : Cellulose diacetate is used to prepare aerogels with low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

- Method of Application : The low drying shrinkage of cellulose diacetate aerogels (CDAAs) is attributed to their strong networking skeletons, which are formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results : The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This results in a low bulk density of 0.069 g cm −3 and a thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions. The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively .

-

Scientific Field: Green Chemistry

- Application : A more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system .

- Method of Application : Vinyl acetate was used as a more benign acetylation agent under mild conditions and straightforward recyclability of all employed components was demonstrated with high recycling ratios (87.0–98.9%) .

- Results : Less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source was shown by size exclusion chromatography ( Mn = 35 kDa vs. 12 kDa), which resulted in improved mechanical properties of solvent casted foils .

- Scientific Field: Environmental Science

- Application : The inherent characteristics of cellulose-derived aerogels, such as their natural abundance and environmental friendliness, make them highly interesting .

- Method of Application : A strategy to prepare cellulose diacetate aerogels (CDAAs) with low drying shrinkage, exceptional thermal insulation, and superior mechanical strength. The low drying shrinkage (radial drying shrinkage of 1.4%) of CDAAs is attributed to their relative strong networking skeletons, which are greatly formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results : The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This results in a low bulk density of 0.069 g cm −3 and a thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions. The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively .

Safety And Hazards

The safety and hazards associated with “(+)-Pinoresinol diacetate” are not clear from the available literature. However, it’s generally important to handle all chemical compounds with appropriate safety precautions7.

Future Directions

The future research directions for “(+)-Pinoresinol diacetate” are not clear from the available literature. However, lignans like pinoresinol are a topic of ongoing research due to their potential health benefits4.

Please note that this information is based on general knowledge and the available literature, and may not be fully accurate or complete for “(+)-Pinoresinol diacetate”. For more specific information, further research or consultation with a chemistry expert may be needed.

properties

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPASQHFAUTDF-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Pinoresinol diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

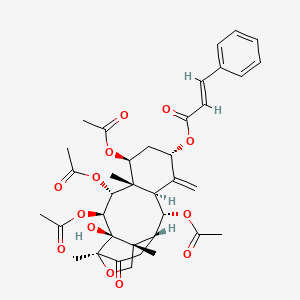

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)